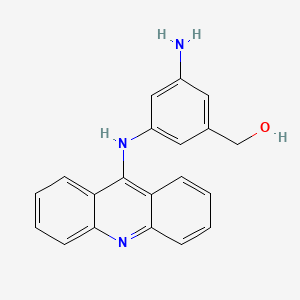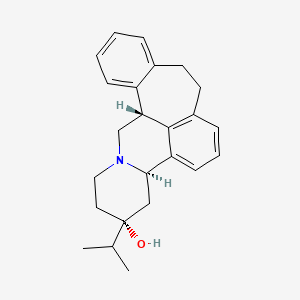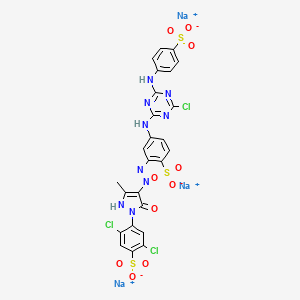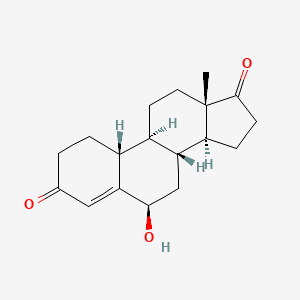
6beta-Hydroxyestr-4-ene-3,17-dione
Vue d'ensemble
Description
6beta-Hydroxyestr-4-ene-3,17-dione is a chemical compound with the molecular formula C18H24O3 . It has an average mass of 288.381 Da and a monoisotopic mass of 288.172546 Da .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the one-pot biosynthesis of 7β-hydroxyandrost-4-ene-3,17-dione from phytosterols by a cofactor regeneration system in engineered mycolicibacterium neoaurum has been reported . Another study reported the biotransformation of androst-4-ene-3,17-dione and nandrolone decanoate by genera of Aspergillus and Fusarium .Applications De Recherche Scientifique
Testosterone Biosynthesis
One of the significant applications of this compound is in the biosynthesis of testosterone . The enzyme Ketoreductase 2 (KR-2) is observed to stereo-selectively catalyze the bioreduction of 4-androstene-3,17-dione (4-AD) to testosterone . This process contributes to the regeneration of NADH using isopropanol as a co-substrate .
Biotransformation by Aspergillus and Fusarium
The compound can be transformed by various fungal species belonging to the genera of Aspergillus and Fusarium . For instance, Aspergillus sp. PTCC 5266 can convert the compound to form 11α-hydroxy-AD .
Production of Hydroxylated Metabolites
In the biotransformation of the compound by A. nidulans, two hydroxylated metabolites, 11α-hydroxy-AD and 7β-hydroxy-AD, are produced .
Metabolization by F. oxysporum
F. oxysporum can metabolize the compound to produce 14α-hydroxy-AD and testosterone .
Transformation by F. solani
F. solani can transform the compound to produce 11α-hydroxy-AD and testosterone .
Reduction by F. fujikuroi
F. fujikuroi can reduce the compound at the 17-position to produce testosterone .
Biotransformation of Nandrolone Decanoate
The compound can also be involved in the biotransformation of nandrolone decanoate by F. fujikuroi . This process produces two metabolites, 17β-hydroxyestr-4-en-3-one and estr-4-en-3,17-dione .
Pharmaceutical Applications
The compound is a useful steroid intermediate and is used as an important starting material to prepare several invaluable pharmaceutical compounds . It has been for decades a key precursor to the synthesis of testosterone and other androgens and anabolic steroids .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 4-androstene-3,17-dione (4-ad), 1,4-androstadiene-3,17-dione (add) and 9α-hydroxyl-4-androstene-3,17-dione (9oh-ad), are important starting compounds for the synthesis of steroidal medicines . These compounds can be biosynthetically transformed from phytosterols by Mycobacterium strains .
Biochemical Pathways
It is known that similar compounds, such as 4-ad, add, and 9oh-ad, are involved in the biosynthesis of steroidal medicines . These compounds are transformed from phytosterols by Mycobacterium strains .
Propriétés
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3/t11-,12-,13-,15+,16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVJIQPGVYHQN-QRJTWQJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974893 | |
| Record name | 6-Hydroxyestr-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxyestr-4-ene-3,17-dione | |
CAS RN |
5949-49-5 | |
| Record name | 6beta-Hydroxyestr-4-ene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyestr-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)

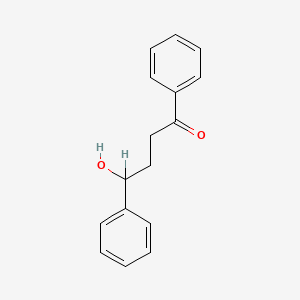
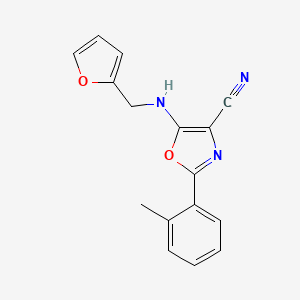
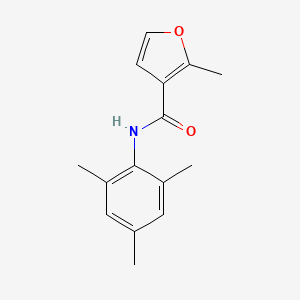

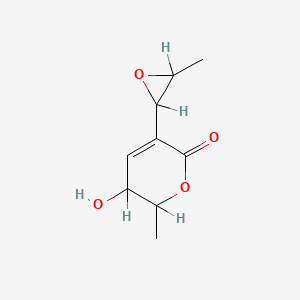
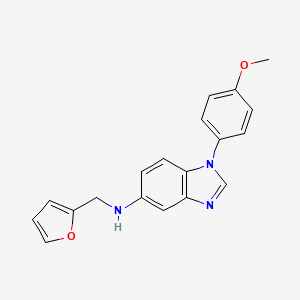
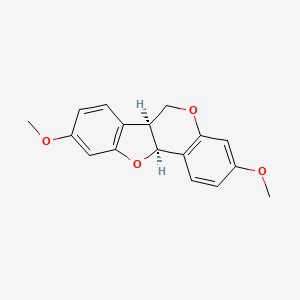
![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)
